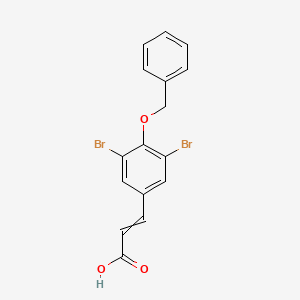
3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine atoms and a phenylmethoxy group attached to a prop-2-enoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid typically involves the bromination of a phenylmethoxyphenyl precursor followed by a condensation reaction with prop-2-enoic acid. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions: 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids .
科学的研究の応用
3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
類似化合物との比較
Acrylic acid (prop-2-enoic acid): A simpler analog with a vinyl group connected to a carboxylic acid terminus.
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: A related compound with a hydroxy and methoxy group instead of bromine atoms.
Uniqueness: 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid is unique due to the presence of bromine atoms and a phenylmethoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C16H12Br2O3 |
|---|---|
分子量 |
412.07 g/mol |
IUPAC名 |
3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
InChIキー |
PGCRWZFJFAOYHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


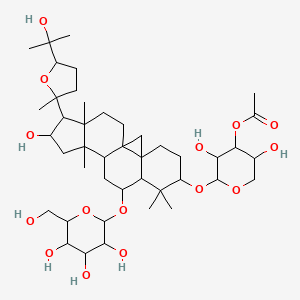
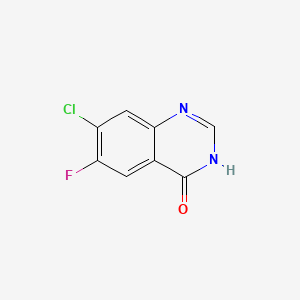
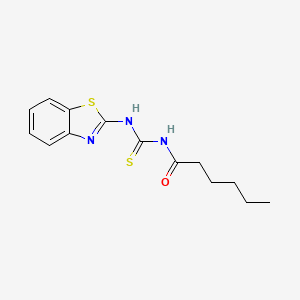
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
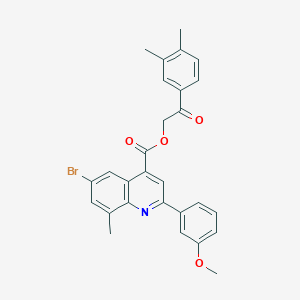
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
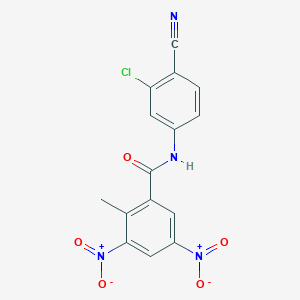
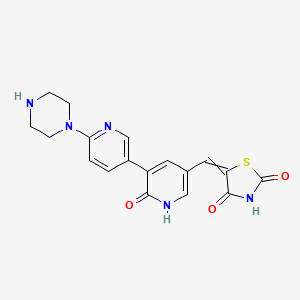

![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
